

Cross-Validation of Pharmacological TMPRSS6 Inhibition with Genetic Models: A Comparative Guide

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Compound of Interest

Compound Name: *Tmprss6-IN-1 tfa*

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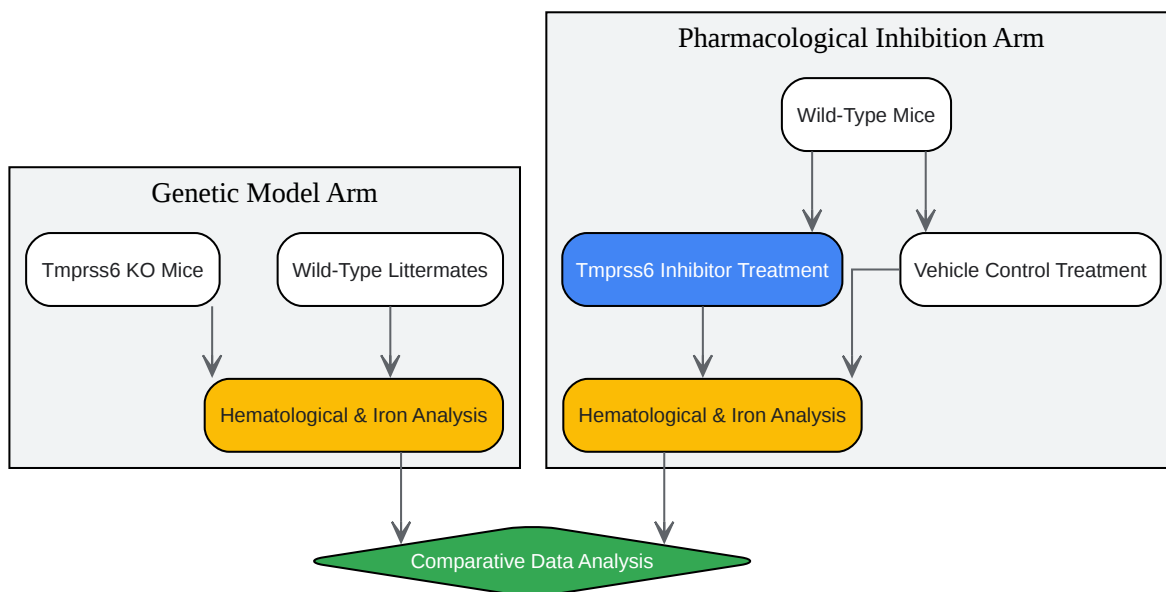
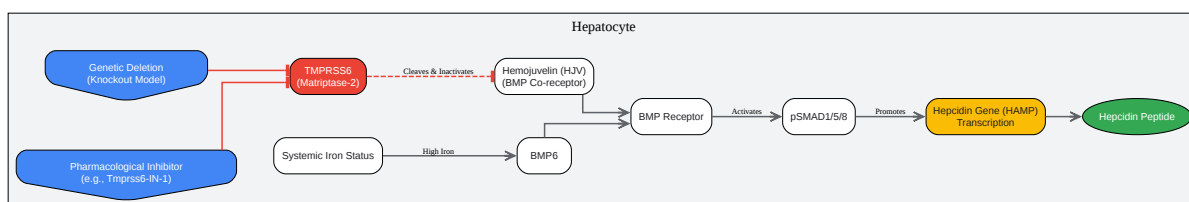
This guide provides a comprehensive comparison of the physiological and molecular effects of pharmacological inhibition of Transmembrane Protease, Serine 6 (TMPRSS6) with the established phenotypes of *Tmprss6* genetic models. The data presented herein serves to cross-validate the on-target effects of TMPRSS6 inhibitors, a promising therapeutic strategy for iron overload disorders.

The Role of TMPRSS6 in Iron Homeostasis

TMPRSS6, also known as matriptase-2, is a liver-expressed transmembrane serine protease that acts as a key negative regulator of hepcidin, the central hormone governing systemic iron balance.^[1] Under conditions of low iron, TMPRSS6 cleaves the bone morphogenetic protein (BMP) co-receptor hemojuvelin (HJV), thereby dampening the BMP/SMAD signaling pathway and suppressing hepcidin transcription.^{[1][2]} This reduction in hepcidin levels leads to increased iron absorption from the gut and release from stores.

Conversely, the absence or inhibition of TMPRSS6 activity results in elevated BMP/SMAD signaling, leading to inappropriately high hepcidin levels, which in turn restricts iron availability for erythropoiesis, causing iron-refractory iron deficiency anemia (IRIDA).^{[1][3]} This well-defined phenotype in genetic models provides a robust benchmark for evaluating the efficacy and specificity of pharmacological inhibitors.

Signaling Pathway of TMPRSS6 in Hepcidin Regulation



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